3,3-Diethyl-4-oxoazetidin-2-yl propionate
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Overview
Description
Preparation Methods
The synthesis of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves several steps. One common method includes the reaction of diethylamine with ethyl chloroformate to form an intermediate, which is then cyclized to produce the azetidinone ring . The final step involves esterification with propionic acid to yield the desired compound . Industrial production methods typically involve similar steps but are optimized for larger scale production and higher yields .
Chemical Reactions Analysis
3,3-Diethyl-4-oxoazetidin-2-yl propionate undergoes various chemical reactions, including:
Scientific Research Applications
3,3-Diethyl-4-oxoazetidin-2-yl propionate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-oxoazetidin-2-yl propionate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects . The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways .
Comparison with Similar Compounds
3,3-Diethyl-4-oxoazetidin-2-yl propionate can be compared with other azetidinone derivatives, such as:
3,3-Dimethyl-4-oxoazetidin-2-yl propionate: Similar structure but with methyl groups instead of ethyl groups, leading to different chemical and biological properties.
3,3-Diethyl-4-oxoazetidin-2-yl acetate: Similar structure but with an acetate group instead of a propionate group, affecting its reactivity and applications.
Properties
IUPAC Name |
(3,3-diethyl-4-oxoazetidin-2-yl) propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c1-4-7(12)14-9-10(5-2,6-3)8(13)11-9/h9H,4-6H2,1-3H3,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUBRNMPSDDATF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1C(C(=O)N1)(CC)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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